1-(2-Methyl-4-nitrophenyl)ethanamine
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-methyl-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(11(12)13)3-4-9(6)7(2)10/h3-5,7H,10H2,1-2H3 |
InChI Key |
NGMBDJFEXFQEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methyl 4 Nitrophenyl Ethanamine
Regioselective and Stereoselective Synthesis of the Racemic Compound
The preparation of racemic 1-(2-Methyl-4-nitrophenyl)ethanamine primarily involves the conversion of the corresponding ketone, 1-(2-Methyl-4-nitrophenyl)ethan-1-one. Reductive amination stands out as a principal method, though alternative routes have also been explored.
Reductive Amination Pathways from 1-(2-Methyl-4-nitrophenyl)ethan-1-one
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the target amine. For the synthesis of a primary amine like this compound, ammonia (B1221849) or an ammonia equivalent is used. The choice of reducing agent is crucial for the efficiency of the reaction.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each of these reagents offers different levels of reactivity and selectivity. Sodium cyanoborohydride is often favored due to its ability to selectively reduce the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).
Table 1: Reductive Amination Conditions for Substituted Acetophenones
| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|---|
| 1-(2-Methyl-4-nitrophenyl)ethan-1-one | Ammonia | NaBH₃CN | Methanol | Mild Acidic pH | Racemic this compound | General Method |
| Acetophenone (B1666503) | Ammonia | NaBH₃CN / Ti(OiPr)₄ | Ethanol | Room Temperature | 1-Phenylethanamine | General Method |
| 4'-Nitroacetophenone | Ammonium (B1175870) Acetate (B1210297) | NaBH₄ | Methanol | Reflux | 1-(4-Nitrophenyl)ethanamine | General Method |
Note: The table presents generalized conditions based on standard reductive amination protocols for similar substrates, as specific literature for the direct reductive amination of 1-(2-Methyl-4-nitrophenyl)ethan-1-one is not extensively detailed.
Alternative Synthetic Routes to the this compound Scaffold
Beyond direct reductive amination, other classical methods can be employed to synthesize the racemic amine. The Leuckart reaction, for instance, utilizes formamide (B127407) or ammonium formate (B1220265) as both the amine source and the reducing agent, typically at high temperatures. acs.org This method can be effective for the conversion of ketones to their corresponding formamides, which are then hydrolyzed to the primary amine.
Another alternative involves a two-step process starting with the formation of an oxime from 1-(2-Methyl-4-nitrophenyl)ethan-1-one by reaction with hydroxylamine (B1172632). The resulting oxime can then be reduced to the desired amine using various reducing agents, such as catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. jetir.org
Asymmetric Synthesis Approaches for Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest due to the often differing biological activities of individual enantiomers. Several strategies have been developed for the asymmetric synthesis of chiral amines.
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Asymmetric Reductive Amination)
Asymmetric hydrogenation of prochiral ketones or imines using chiral metal catalysts is a powerful tool for the synthesis of enantiopure amines. ethz.ch For the synthesis of this compound, this can be approached either by asymmetric hydrogenation of the corresponding ketone to the chiral alcohol followed by conversion to the amine, or more directly through asymmetric reductive amination.
In asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used in the presence of a chiral transition metal complex, often based on ruthenium or rhodium with chiral ligands. soton.ac.uk While specific applications to 1-(2-Methyl-4-nitrophenyl)ethan-1-one are not widely reported, studies on structurally similar acetophenone derivatives demonstrate the potential of this method to achieve high enantioselectivity. researchgate.netmdpi.comnih.gov
Table 2: Asymmetric Hydrogenation of Acetophenone Derivatives
| Substrate | Catalyst/Ligand | Hydrogen Source | Conditions | Product | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|---|
| Acetophenone | RuCl₂(S)-tolbinapn / (S,S)-DPEN | H₂ (gas) | 2-propanol, KOH | (R)-1-Phenylethanol | 82% | nih.gov |
| Acetophenone Derivatives | Ru(II)/TsDPEN complexes | Formic Acid/Triethylamine | Not specified | Chiral Alcohols | Excellent | soton.ac.uk |
| 2'-Methylacetophenone | [Rh(cod)Cl]₂ / (S,S)-BDPP | H₂ (gas) | Methanol, 25°C | (S)-1-(o-tolyl)ethanol | 95% | General Method |
Note: This table provides examples of asymmetric hydrogenation of related ketones to illustrate the potential of the methodology for the synthesis of enantiopure precursors to the target amine.
Biocatalytic Transformations (e.g., Transaminase-Mediated Reactions)
Biocatalysis, particularly the use of transaminases (TAs), has emerged as a green and highly selective method for the synthesis of chiral amines. mbl.or.kr Transaminases catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine (B10760859), to a prochiral ketone. researchgate.netacs.org The substrate specificity of transaminases can be a limiting factor, but a wide range of these enzymes have been identified and engineered to accept various substituted acetophenones. nih.govasm.org
The application of a suitable ω-transaminase could allow for the direct conversion of 1-(2-Methyl-4-nitrophenyl)ethan-1-one to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. The choice of enzyme is critical and would require screening of a library of transaminases to find one with optimal activity and selectivity for this specific substrate.
Table 3: Transaminase-Mediated Synthesis of Chiral Amines
| Ketone Substrate | Transaminase | Amino Donor | Conditions | Product | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|---|
| Acetophenone | ATA-103 | L-Alanine | pH 7.5, with LDH/GDH | (S)-1-Phenylethylamine | >99% | researchgate.net |
| Substituted Acetophenones | ω-TA from Chromobacterium violaceum | Isopropylamine | pH 8.0, 30°C | Corresponding (S)-amines | High | mbl.or.kr |
| 1-(4-Methoxyphenyl)ethanone | Class III ω-TA | Various | pH 7.5, 40°C | (S)-1-(4-Methoxyphenyl)ethanamine | >99% | asm.org |
Note: This table showcases the utility of transaminases for the synthesis of chiral amines from related ketones, suggesting a viable route for the target molecule.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. A subsequent stereoselective reaction is then directed by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiopure product.
For the synthesis of chiral amines, sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), are commonly employed. sigmaaldrich.com The ketone, 1-(2-Methyl-4-nitrophenyl)ethan-1-one, would first be condensed with the chiral sulfinamide to form a sulfinylimine. Diastereoselective reduction of this intermediate, for example with a borohydride reagent, followed by acidic cleavage of the sulfinyl group would afford the enantiopure amine. The stereochemical outcome is dependent on the chirality of the auxiliary and the reducing agent used.
Chiral Resolution Techniques
Diastereomeric Salt Formation with Chiral Acids
The formation of diastereomeric salts is a classical and widely employed method for the resolution of racemic amines. This technique involves the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization.
The process would involve dissolving the racemic this compound and a selected chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The separation of this solid phase, followed by the liberation of the amine from the chiral acid (typically by treatment with a base), would yield one of the enantiomers in an enriched form. The selection of the chiral acid and the solvent system is crucial for achieving high diastereomeric excess and yield. The efficiency of such a resolution is typically evaluated by determining the optical purity of the resolved amine, often through polarimetry or chiral chromatography.
Table 1: Commonly Used Chiral Acids for Resolution of Amines
| Chiral Acid | Structure | Typical Applications |
| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Resolution of a wide range of primary and secondary amines. |
| (-)-Mandelic Acid | C₆H₅CH(OH)COOH | Effective for the resolution of various chiral amines. |
| (+)-Camphor-10-sulfonic Acid | C₁₀H₁₅O(SO₃H) | Used for the resolution of basic compounds, including amines. |
This table presents general information on chiral acids and does not represent specific experimental data for the resolution of this compound.
Chromatographic Enantioseparation Methods (e.g., Chiral HPLC, SFC)
Chromatographic techniques utilizing chiral stationary phases (CSPs) are powerful tools for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are prominent methods in this category. These techniques rely on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation.
For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can provide a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
A typical chiral HPLC method would involve injecting a solution of the racemic amine onto a chiral column and eluting with a suitable mobile phase, which is often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol). The separation is monitored by a detector, and the two enantiomers are observed as distinct peaks. Supercritical Fluid Chromatography (SFC) offers advantages such as faster analysis times and reduced solvent consumption, using supercritical carbon dioxide as the main mobile phase component.
Table 2: Potential Chiral Stationary Phases for Amine Resolution
| CSP Type | Common Trade Names | Potential Mobile Phase Systems |
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hexane/Isopropanol, Hexane/Ethanol |
| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® AS | Hexane/Isopropanol, Hexane/Ethanol |
| Pirkle-type | Whelk-O® 1 | Hexane/Isopropanol with additives |
This table provides examples of CSPs commonly used for amine separations and does not reflect specific experimental results for this compound.
Chemical Transformations and Mechanistic Investigations of 1 2 Methyl 4 Nitrophenyl Ethanamine
Reactivity of the Amine Functionality
The primary amine group (-NH₂) in 1-(2-Methyl-4-nitrophenyl)ethanamine is a nucleophilic center, making it susceptible to reactions with a wide array of electrophiles. Its reactivity is fundamental to the synthesis of amides, imines, and other nitrogen-containing derivatives.
The lone pair of electrons on the nitrogen atom of the primary amine facilitates acylation and alkylation reactions.
Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form N-substituted amides. For instance, the acetylation of an amine can be achieved using acetic anhydride (B1165640), often in a solvent like glacial acetic acid. nih.gov This type of reaction is a common strategy for protecting amine groups during other transformations, such as nitration. google.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product.
Alkylation introduces an alkyl group onto the amine nitrogen. While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
Table 1: Representative Acylation and Alkylation Reactions This table is generated based on typical reactions for primary amines.
| Reaction Type | Reagent | Product Class | Expected Product Name |
|---|---|---|---|
| Acylation (Acetylation) | Acetic Anhydride or Acetyl Chloride | N-substituted Amide | N-[1-(2-Methyl-4-nitrophenyl)ethyl]acetamide |
| Acylation (Benzoylation) | Benzoyl Chloride | N-substituted Amide | N-[1-(2-Methyl-4-nitrophenyl)ethyl]benzamide |
| Alkylation (Methylation) | Methyl Iodide | Secondary Amine | N-Methyl-1-(2-methyl-4-nitrophenyl)ethanamine |
Primary amines react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com When the carbon atom of the C=N group is bonded to an aryl group, the imine is commonly referred to as a Schiff base. This reaction is a classic example of nucleophilic addition to the carbonyl group. libretexts.org
The mechanism involves two key stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This step is followed by an acid-catalyzed dehydration (elimination of water), which results in the formation of the imine. libretexts.orgyoutube.com The reaction is reversible and is typically favored by removing the water as it is formed. The optimal pH for this reaction is mildly acidic, usually between 4 and 5, which is sufficient to protonate the hydroxyl group of the carbinolamine, making it a good leaving group, without excessively protonating the starting amine, which would render it non-nucleophilic. youtube.com
For example, the reaction of this compound with an aromatic aldehyde like salicylaldehyde (B1680747) would yield a Schiff base, a process well-documented for similar anilines.
Table 2: Formation of Imines and Schiff Bases This table is generated based on typical reactions for primary amines.
| Carbonyl Compound | Product Class | Expected Product Name |
|---|---|---|
| Benzaldehyde | Schiff Base | (E)-N-Benzylidene-1-(2-methyl-4-nitrophenyl)ethanamine |
| Acetone | Imine (Ketimine) | N-[1-(2-Methyl-4-nitrophenyl)ethyl]propan-2-imine |
| Salicylaldehyde | Schiff Base | 2-{(E)-[1-(2-Methyl-4-nitrophenyl)ethyl]iminomethyl}phenol |
The formation of imines and Schiff bases as described above is a prime example of a condensation reaction. masterorganicchemistry.com A condensation reaction is defined as a reaction in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. In the context of the amine functionality of this compound, its reaction with aldehydes or ketones perfectly fits this definition, as a molecule of water is eliminated for each molecule of imine formed. This transformation is one of the most important and widely used condensation reactions involving primary amines in organic synthesis.
Transformations of the Nitro Group
The aromatic nitro group (-NO₂) is a versatile functional group that can undergo various transformations, most notably reduction to the corresponding primary amine. This conversion is a cornerstone of synthetic chemistry, particularly in the production of anilines and their derivatives. nih.gov
The reduction of an aromatic nitro group to a primary amine is a common and highly efficient process. A variety of reagents and catalytic systems can accomplish this transformation, converting this compound into 4-(1-aminoethyl)-3-methylaniline.
Catalytic Hydrogenation is often the method of choice due to its clean nature and high yields. commonorganicchemistry.com This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.
Chemical Reduction methods employ metals in acidic media. Classic examples include:
Iron (Fe) in the presence of an acid like acetic acid or hydrochloric acid. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) in concentrated hydrochloric acid, which is a mild method suitable for molecules with other reducible groups. commonorganicchemistry.comyoutube.com
Zinc (Zn) in acidic conditions also provides a mild reduction pathway. commonorganicchemistry.com
Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be used for this reduction. wikipedia.org
Table 3: Common Methods for Nitro Group Reduction to Amine
| Method | Reagents and Conditions | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) in a solvent (e.g., Ethanol) | Clean reaction, high yield, but can reduce other functional groups. commonorganicchemistry.com |
| Bechamp Reduction | Fe, HCl or Acetic Acid | Widely used industrially, cost-effective. commonorganicchemistry.com |
| Tin(II) Chloride Reduction | SnCl₂, concentrated HCl | Mild conditions, good for laboratory scale. commonorganicchemistry.comyoutube.com |
| Zinc Reduction | Zn, HCl or Acetic Acid | Mild method, useful in the presence of other reducible groups. commonorganicchemistry.com |
Under carefully controlled conditions, the nitro group can be selectively reduced to intermediate oxidation states between the nitro group (-NO₂) and the amine (-NH₂). These pathways provide access to valuable synthetic intermediates.
Reduction to Hydroxylamines: The partial reduction of an aromatic nitro compound can yield an N-arylhydroxylamine. This can be achieved using specific reagents such as zinc dust in an aqueous solution of ammonium chloride or by using Raney nickel with hydrazine (B178648) at low temperatures (0-10 °C). wikipedia.orgmdpi.com This transformation stops the reduction at the hydroxylamine (B1172632) stage (R-NHOH).
Reduction to Azo and Hydrazine Compounds: The reaction outcome can also be directed towards other products. Treatment of aromatic nitro compounds with metal hydrides, such as lithium aluminum hydride (LiAlH₄), tends to produce azo compounds (R-N=N-R). commonorganicchemistry.com The use of excess zinc metal can lead to the formation of N,N'-diarylhydrazine derivatives (R-NH-NH-R). wikipedia.org
These selective transformations highlight the versatility of the nitro group and allow for the synthesis of a broader family of compounds from a single starting material.
Table 4: Selective Reduction Pathways for the Aromatic Nitro Group
| Product Class | Typical Reagents and Conditions | Expected Product from Target Molecule |
|---|---|---|
| N-Arylhydroxylamine | Zn dust, NH₄Cl (aq) or Raney Ni, Hydrazine (0-10 °C) wikipedia.orgmdpi.com | N-[1-(4-Hydroxylamino-2-methylphenyl)ethyl]amine |
| Azo Compound | LiAlH₄ commonorganicchemistry.com | 1,2-Bis[4-(1-aminoethyl)-3-methylphenyl]diazene |
| Hydrazine Compound | Excess Zn metal wikipedia.org | 1,2-Bis[4-(1-aminoethyl)-3-methylphenyl]hydrazine |
Reaction Kinetics and Mechanistic Pathways
The kinetics and mechanisms of reactions involving this compound are anticipated to be significantly influenced by its constituent functional groups: the primary amine, the chiral center, and the electron-withdrawing nitro group on the aromatic ring. Reactions such as nucleophilic substitution, acylation, and oxidation will follow pathways dictated by the interplay of these features.
Elucidation of Rate-Determining Steps
The determination of the rate-determining step (RDS) in reactions involving amines often depends on the specific reaction conditions and the nature of the electrophile. For instance, in acylation reactions, the mechanism can proceed through a stepwise pathway involving a tetrahedral intermediate.
Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the amine, are instrumental in elucidating these mechanisms. A linear Brønsted plot with a slope (βnuc) around 0.8-1.0 is often indicative of a mechanism where the breakdown of the tetrahedral intermediate is rate-determining. Conversely, a smaller βnuc value may suggest that the formation of the intermediate is the RDS. In some cases, these plots are biphasic, signifying a change in the rate-determining step as the amine basicity is varied.
While specific kinetic data for this compound is not available, the principles derived from studies on similar 4-nitrophenyl compounds provide a framework for predicting its behavior. The electronic effect of the nitro group and the steric hindrance from the ortho-methyl group would be key factors in determining the rates of its reactions.
Influence of Substituents and Solvent Effects on Reaction Mechanisms
Substituents on the aromatic ring and the choice of solvent play a crucial role in dictating the reaction mechanism and rate.
Substituent Effects: The nitro group at the para-position of this compound is a strong electron-withdrawing group. This has several consequences:
It decreases the basicity of the amine compared to a non-nitrated analogue, which in turn affects its nucleophilicity.
It stabilizes anionic intermediates that may form during the course of a reaction.
In nucleophilic aromatic substitution reactions where the amine itself is the leaving group (a less common scenario), the nitro group would activate the ring towards attack.
The methyl group at the ortho-position introduces steric hindrance around the reaction center, which can slow down the rate of reaction. It also has a weak electron-donating effect through hyperconjugation, though this is likely overshadowed by the powerful electron-withdrawing effect of the nitro group.
Solvent Effects: The polarity and protic nature of the solvent can significantly influence reaction mechanisms.
Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. This can be particularly important in reactions that proceed via ionic intermediates. For instance, in SN1-type reactions, polar protic solvents facilitate the departure of the leaving group and stabilize the resulting carbocation.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions. This can enhance the nucleophilicity of anionic reagents.
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents often favor concerted mechanisms or pathways involving less charge separation.
The interplay between substituent and solvent effects is complex and can lead to shifts in reaction mechanisms. For example, a reaction that proceeds through a stepwise, ionic mechanism in a polar solvent might switch to a concerted mechanism in a nonpolar solvent.
Stereochemical Control in Transformations
The presence of a stereocenter at the carbon atom bearing the amino group means that reactions involving this center can proceed with stereochemical consequences. The control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds.
Diastereoselectivity and Enantioselectivity in Derivative Formation
When this compound reacts with a chiral reagent, the formation of diastereomeric products is possible. The relative amounts of these diastereomers define the diastereoselectivity of the reaction. High diastereoselectivity is often achieved by exploiting steric and electronic interactions that favor the formation of one diastereomeric transition state over the other.
Enantioselectivity comes into play when a prochiral center is converted into a chiral center under the influence of a chiral catalyst or reagent. While this compound is itself chiral, it can be used as a chiral auxiliary to induce enantioselectivity in reactions at other molecules. The general principle involves temporarily attaching the chiral amine to a substrate, performing a diastereoselective reaction on the resulting adduct, and then cleaving the auxiliary to release the enantiomerically enriched product.
The effectiveness of a chiral auxiliary is often dictated by its ability to create a rigid, well-defined conformational environment that leads to a significant energy difference between the diastereomeric transition states.
The table below illustrates hypothetical diastereomeric ratios that could be observed in the derivatization of a chiral amine, highlighting the impact of reagent and conditions on stereoselectivity.
| Reactant | Chiral Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| Racemic Amine | (R)-Reagent X | Toluene | 0 | 60:40 |
| Racemic Amine | (R)-Reagent X | Acetonitrile | 0 | 75:25 |
| Racemic Amine | (S)-Reagent Y | Toluene | 25 | 90:10 |
| Racemic Amine | (S)-Reagent Y | Toluene | -20 | 95:5 |
This table is illustrative and does not represent actual experimental data for this compound.
Retention and Inversion of Configuration Studies
Reactions occurring directly at the stereocenter of this compound can proceed with either retention or inversion of the original configuration. The stereochemical outcome is highly dependent on the reaction mechanism.
Inversion of Configuration: This is characteristic of bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, the nucleophile attacks the stereocenter from the side opposite to the leaving group, leading to a "Walden inversion" of the stereochemistry. For this to occur at the chiral center of this compound, the amino group would first need to be converted into a good leaving group.
Retention of Configuration: This outcome is observed when the substitution reaction proceeds through a mechanism where the nucleophile attacks from the same side as the leaving group. This can happen in cases of neighboring group participation or when the reaction mechanism does not involve a direct backside attack at the stereocenter.
Racemization: If the reaction proceeds through a planar, achiral intermediate, such as a carbocation in an SN1 reaction, the subsequent attack of the nucleophile can occur from either face with equal probability, leading to a racemic mixture of products (both retention and inversion).
The table below summarizes the expected stereochemical outcomes for different reaction mechanisms at a chiral center.
| Reaction Mechanism | Stereochemical Outcome | Description |
| SN2 | Inversion | Nucleophile attacks from the side opposite to the leaving group. |
| SN1 | Racemization | Reaction proceeds through a planar carbocation intermediate. |
| Neighboring Group Participation | Retention | An adjacent functional group participates in the reaction, shielding one face of the molecule. |
This table presents general principles of stereochemistry.
Derivatization Strategies and Analogue Synthesis Based on 1 2 Methyl 4 Nitrophenyl Ethanamine
Synthesis of Amide Derivatives
The primary amine functionality of 1-(2-methyl-4-nitrophenyl)ethanamine serves as a key reaction site for the synthesis of a wide array of amide derivatives. Amide formation is a fundamental transformation in organic chemistry, often employed to create stable linkages in bioactive molecules. The most common methods involve the acylation of the amine with various acylating agents.
A prevalent method for synthesizing amides from primary amines is through reaction with acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of an arylethanamine with acetyl chloride or acetic anhydride (B1165640) in a suitable solvent would yield the corresponding N-acetyl derivative. While specific literature on this compound is scarce, the nitration of N-phenylacetamide is a known route to produce N-(4-nitrophenyl) acetamide (B32628), demonstrating the stability of the acetamide group under certain reaction conditions. jcbsc.orgresearchgate.net
Direct condensation of the amine with a carboxylic acid is another widely used approach, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphorus oxychloride (POCl3) to activate the carboxylic acid. These methods are advantageous as they allow for the coupling of a broad range of carboxylic acids under relatively mild conditions. The synthesis of various amide derivatives often involves refluxing the amine and the appropriate amino acid ester in a solvent like methanol (B129727). sphinxsai.comresearchgate.net
Table 1: Representative Amide Synthesis Strategies
| Acylating Agent | Reaction Type | Typical Reagents/Conditions | Product Type |
|---|---|---|---|
| Acid Chloride (e.g., Acetyl chloride) | Nucleophilic Acyl Substitution | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent | N-Alkyl Acetamide |
| Acid Anhydride (e.g., Acetic anhydride) | Nucleophilic Acyl Substitution | Base or Acid Catalyst | N-Alkyl Acetamide |
| Carboxylic Acid | Condensation/Coupling | Coupling Agent (e.g., DCC, POCl3), Solvent (e.g., DMF, CH2Cl2) | General Amide |
Preparation of Substituted Ureas and Thioureas
The nucleophilic nature of the primary amine in this compound makes it an ideal precursor for the synthesis of substituted ureas and thioureas. These functional groups are prevalent in numerous pharmacologically active compounds. researchgate.netnih.gov
Urea (B33335) Synthesis: Substituted ureas are commonly prepared by reacting an amine with an isocyanate. The reaction of this compound with a selected aryl or alkyl isocyanate would proceed via nucleophilic addition to the carbonyl group of the isocyanate, yielding an unsymmetrical urea derivative. This method is generally high-yielding and proceeds under mild conditions. researchgate.net Alternative methods include the use of phosgene (B1210022) or its safer equivalents, or the reaction with carbamates, such as 4-nitrophenyl-N-benzylcarbamate, which can effectively convert amines into ureas. bioorganic-chemistry.comgoogle.com Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of unsymmetrical ureas from aryl chlorides and triflates with sodium cyanate. organic-chemistry.org
Thiourea (B124793) Synthesis: The synthesis of thioureas follows a similar logic, typically involving the reaction of the primary amine with an isothiocyanate. nih.gov This reaction is generally efficient and provides a direct route to N,N'-disubstituted thioureas. nih.gov Other modern methods have been developed to avoid the handling of isothiocyanates. These include atom-economic reactions of isocyanides with amines in the presence of elemental sulfur, or simple condensation between an amine and carbon disulfide. organic-chemistry.orgnih.gov These approaches offer sustainable and efficient pathways to a variety of thiourea derivatives. organic-chemistry.org
Table 2: General Methods for Urea and Thiourea Formation
| Target Functional Group | Primary Reagent | Reaction Description |
|---|---|---|
| Urea | Isocyanate | Nucleophilic addition of the amine to the isocyanate. |
| Urea | Carbamate Ester | Amine displaces the ester group to form the urea linkage. bioorganic-chemistry.com |
| Thiourea | Isothiocyanate | Nucleophilic addition of the amine to the isothiocyanate. nih.gov |
Formation of Heterocyclic Ring Systems Incorporating the Ethanamine Moiety
The structural components of this compound make it a valuable synthon for constructing more complex heterocyclic frameworks. The amine group can act as a nucleophile in cyclization reactions, while the aromatic ring can participate in various substitution or coupling reactions.
Nitroalkenes, which share the nitro-aromatic feature, are known to be versatile precursors in the synthesis of a wide range of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org Similarly, the nitro-substituted arylethanamine can be utilized. For instance, the amine can react with β-dicarbonyl compounds to form pyrimidine (B1678525) derivatives. wikipedia.org Reaction with α-haloketones is a classic route to aminothiazoles. wikipedia.org
Furthermore, nitro-1,1-enediamines, which can be conceptually derived from nitro-containing precursors, are extensively used as building blocks for fused heterocyclic compounds. nih.gov The reactivity of the nitro-activated aromatic system combined with the nucleophilicity of the amine allows for participation in multicomponent reactions to build complex molecular architectures, such as dihydropyridines or imidazoles, often under microwave-assisted conditions for enhanced reaction rates and yields. cem.com For example, cyclization of α,β-unsaturated ketones with thiourea can yield pyrimidine-2-thiol (B7767146) derivatives. researchgate.net
Development of Arylethanamine-Based Scaffolds
The arylethanamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Derivatization of this compound allows for the development of libraries of compounds built upon this core structure. The nitro group is particularly useful as it can be readily reduced to an aniline (B41778), which opens up a new set of possible transformations, including diazotization and subsequent Sandmeyer reactions, or further derivatization as an aniline.
The synthesis of bibenzyl (1,2-diphenylethane) derivatives, which share the core arylethane structure, highlights the importance of this scaffold. jetir.org Natural products containing the bibenzyl core have shown a wide range of biological activities. jetir.org By using this compound as a starting point, chemists can systematically modify the structure to explore structure-activity relationships (SAR). For example, creating a library of amide or urea derivatives allows for probing interactions with biological targets. The chiral center on the ethanamine backbone also provides an opportunity for developing enantiomerically pure compounds, which is often crucial for pharmacological activity.
The development of these scaffolds involves creating a core molecule that can be easily and diversely functionalized. The combination of the chiral amine and the reactive nitro-aromatic ring in this compound provides two distinct points for diversification, making it a valuable starting material for generating novel chemical entities.
Spectroscopic and Advanced Structural Characterization of 1 2 Methyl 4 Nitrophenyl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of high-resolution 1D and 2D NMR, chiral NMR, and dynamic NMR experiments offers a complete picture of the molecule's static and dynamic features.
High-Resolution NMR for Structural Elucidation (¹H, ¹³C, 2D NMR)
High-resolution ¹H and ¹³C NMR spectroscopy confirms the connectivity of atoms within the 1-(2-Methyl-4-nitrophenyl)ethanamine molecule. Although specific experimental spectra for this exact compound are not widely published, a detailed prediction of its spectral features can be made based on established chemical shift principles and data from analogous structures, such as 2-methyl-4-nitroaniline (B30703) and 1-phenylethanamine. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display three protons with complex splitting patterns due to their coupling with each other. The proton ortho to the nitro group (H-3) would be the most downfield, followed by the proton between the two substituents (H-5), and finally the proton ortho to the methyl group (H-6). The aliphatic region would feature a quartet for the methine (CH) proton, coupled to the three protons of the adjacent methyl group, which would appear as a doublet. The amine (NH₂) protons typically appear as a broad singlet, and the aromatic methyl (Ar-CH₃) protons would be a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl and aminoethyl groups. The carbon bearing the nitro group (C-4) and the carbon bearing the methyl group (C-2) would be readily identifiable. The aliphatic region would show signals for the methine carbon (CH) and the ethyl group's methyl carbon (CH₃).
Further confirmation of these assignments would be achieved using two-dimensional (2D) NMR techniques. For instance, a Correlation Spectroscopy (COSY) experiment would show correlations between coupled protons, such as the methine CH and the adjacent CH₃ protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H connectivities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| Ar-CH₃ | ~2.4-2.5 | ~17-20 |
| CH-CH₃ | ~1.4 (d, J ≈ 6.5 Hz) | ~22-25 |
| NH₂ | ~1.5-3.0 (br s) | N/A |
| CH-NH₂ | ~4.2 (q, J ≈ 6.5 Hz) | ~48-52 |
| Aromatic C-H | ~7.2-8.1 | ~120-135 |
| Aromatic C-Me | N/A | ~135-140 |
| Aromatic C-CH | N/A | ~145-150 |
| Aromatic C-NO₂ | N/A | ~147-152 |
Chiral NMR Spectroscopy for Enantiomeric Excess Determination
As this compound contains a stereocenter, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis and pharmaceutical applications. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation of the enantiomers. rsc.orgnih.gov
The technique relies on converting the enantiomeric pair into a mixture of diastereomers by introducing a chiral auxiliary. This can be achieved in two primary ways:
Chiral Derivatizing Agents (CDAs): The amine enantiomers are reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a covalent bond, resulting in stable diastereomeric products. These diastereomers have distinct NMR spectra, allowing for the integration of specific signals to determine their ratio. researchgate.net
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in an NMR solvent containing an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent). rsc.orgacs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. The different spatial arrangements of these complexes lead to separate, resolved signals for the (R) and (S) enantiomers in the NMR spectrum.
In either case, the protons near the stereocenter, such as the methine proton or the adjacent methyl protons, are typically the most affected and show baseline-resolved signals for each diastereomer. researchgate.net The ratio of the integrated areas of these distinct peaks directly corresponds to the enantiomeric ratio of the original sample, from which the enantiomeric excess can be accurately calculated. nih.gov
Table 2: Principles of Enantiomeric Excess Determination by Chiral NMR
| Method | Principle | Expected Observation | Calculation |
| Chiral Derivatizing Agent (CDA) | Covalent bonding to form stable diastereomers. | Two distinct sets of signals in the NMR spectrum, one for each diastereomer. | ee (%) = |
| Chiral Solvating Agent (CSA) | Non-covalent interaction to form transient diastereomeric complexes. | Splitting of specific signals (e.g., CH or CH₃) into two peaks, one for each enantiomer. | ee (%) = |
Dynamic NMR for Conformational Analysis
Molecules are not static but undergo various dynamic processes, such as bond rotations. Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of these conformational changes when they occur on the NMR timescale. unibas.ityoutube.com For this compound, a key dynamic process of interest is the hindered rotation around the C(aryl)–C(aliphatic) single bond. The presence of the ortho-methyl group creates steric hindrance that can slow this rotation, potentially leading to distinct, observable rotational conformers (rotamers) at low temperatures.
A variable-temperature NMR experiment would be employed to study this phenomenon. researchgate.net
At low temperatures (slow exchange): If the rotational barrier is sufficiently high, the rotation is slow on the NMR timescale. This would result in separate signals for protons that are in chemically different environments in each rotamer.
At intermediate temperatures (coalescence): As the temperature is increased, the rate of rotation increases. The distinct signals from the rotamers will broaden and eventually merge into a single broad peak at the coalescence temperature.
At high temperatures (fast exchange): At higher temperatures, the rotation becomes very rapid, and the spectrometer detects only a time-averaged signal, which appears as a sharp, single peak.
By performing a line-shape analysis of the spectra at different temperatures, it is possible to calculate the rate constants (k) for the rotational process. From these, the free energy of activation (ΔG‡) for the rotational barrier can be determined, providing quantitative insight into the molecule's conformational flexibility. unibas.itcopernicus.org
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about a molecule's mass and, by extension, its molecular formula and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. The molecular formula of this compound is C₉H₁₂N₂O₂. HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula by comparing the experimentally measured exact mass to the theoretically calculated mass. For C₉H₁₂N₂O₂, the calculated monoisotopic mass is 180.08987 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺. The detection of an ion with an m/z value that matches the calculated mass for [C₉H₁₃N₂O₂]⁺ within a narrow tolerance (typically < 5 ppm) serves as definitive confirmation of the molecular formula.
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Ion Type (ESI+) | [M+H]⁺ |
| Ion Formula | [C₉H₁₃N₂O₂]⁺ |
| Calculated Exact Mass (Monoisotopic) | 181.09715 Da |
| Expected HRMS Observation (m/z) | 181.09715 ± 0.0009 (for 5 ppm mass accuracy) |
Fragmentation Pattern Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the molecular ion M⁺˙ or the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. acs.orgacs.org The fragmentation of primary amines is well-characterized and typically dominated by specific pathways. jove.comjove.com
For this compound, the key expected fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines. libretexts.orglibretexts.org It involves the cleavage of the Cα-Cβ bond. For this molecule, the bond between the benzylic carbon and the terminal methyl group would break, leading to the loss of a methyl radical (•CH₃). This would produce a highly stable iminium cation fragment.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethylamine (B1201723) side chain would result in the loss of a •CH(NH₂)CH₃ radical, generating a 2-methyl-4-nitrophenyl cation.
Loss of Ammonia (B1221849): In ESI-MS, protonated primary amines often lose a neutral ammonia (NH₃) molecule upon fragmentation. acs.org
Analyzing the masses of these fragment ions allows for the reconstruction of parts of the molecular structure, confirming the identity of the compound.
Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = m/z 181.1)
| Predicted Fragment (m/z) | Neutral Loss | Mass of Loss (Da) | Proposed Fragmentation Pathway |
| 166.07 | •CH₃ | 15.02 | Alpha-cleavage of the ethyl group. |
| 164.08 | NH₃ | 17.03 | Loss of neutral ammonia from the protonated amine. |
| 136.06 | •C₂H₆N | 44.05 | Benzylic cleavage with loss of the aminoethyl radical. |
X-ray Crystallography
The determination of the absolute configuration of a chiral molecule is crucial in fields such as pharmacology and materials science. X-ray crystallography is a primary method for this purpose, particularly through the phenomenon of anomalous (or resonant) scattering. mit.eduresearchgate.net
When an enantiomerically pure chiral compound crystallizes in a non-centrosymmetric space group, the intensities of Friedel pairs of reflections (Ihkl and I-h-k-l) are not equal due to anomalous scattering. nih.gov This difference, known as the Bijvoet difference, allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the molecule. nih.goved.ac.uk
A key metric used in this determination is the Flack parameter. nih.gov For a crystal of an enantiomerically pure compound, a Flack parameter value of zero indicates that the correct absolute configuration has been assigned to the structural model. nih.goved.ac.uk Conversely, a value of 1 suggests that the inverted structure is the correct one. nih.goved.ac.uk Modern crystallographic techniques and improved detectors have made it possible to confidently determine the absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen, provided that high-quality crystals and data are available. mit.edu
For a chiral molecule like this compound, obtaining an enantiomerically pure sample and growing suitable crystals in a non-centrosymmetric space group would allow for the definitive assignment of its (R) or (S) configuration using this X-ray diffraction method.
The crystal structure of a molecule reveals its preferred conformation in the solid state and the network of intermolecular interactions that stabilize the crystal lattice. Analysis of derivatives containing the 2-methyl-4-nitrophenyl moiety shows that the molecules are typically non-planar. The orientation of the various substituent groups relative to each other is described by dihedral angles. For instance, in complex derivatives, the aromatic rings are often oriented at significant angles to the central rings they are attached to. nih.govmdpi.com The dihedral angle between the heterocyclic and p-nitrophenyl rings in one such derivative is 47.9(1)°. mdpi.com
Intermolecular interactions are fundamental in dictating the packing of molecules within the crystal. Hydrogen bonds and other weak interactions like CH-π and π-π stacking are commonly observed. In the crystal structures of related compounds, various types of hydrogen bonds, including conventional N-H⋯O and O-H⋯O bonds, as well as weaker C-H⋯O and C-H⋯Cl interactions, play a significant role in forming one-, two-, or three-dimensional networks. nih.govresearchgate.net
| Interaction Type | Description | Typical Geometric Parameters | Relevance in Derivatives |
|---|---|---|---|
| Hydrogen Bonding (e.g., N-H⋯O, C-H⋯O) | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | D⋯A distance: ~2.5-3.5 Å D-H⋯A angle: >120° | Links molecules into chains, sheets, or 3D networks. nih.govresearchgate.net |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. Can be face-to-face or offset. | Centroid-centroid distance: ~3.3-4.0 Å | Consolidates crystal packing by linking aromatic moieties of adjacent molecules. mdpi.comnih.gov |
| CH-π Interactions | A weak hydrogen bond between a "soft" acid (C-H group) and a "soft" base (π-system of an aromatic ring). | H⋯C distance: ~2.5-3.0 Å | Contributes to the conformation and stability of the crystal structure. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. sapub.org Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies (or wavenumbers), providing a unique molecular fingerprint. nih.govscispace.com This technique is invaluable for monitoring the progress of chemical reactions by observing the disappearance of reactant-specific bands and the emergence of product-specific bands.
For a molecule like this compound, the key functional groups each have distinct vibrational signatures.
Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region. researchgate.net
Amine Group (N-H): Primary amines (R-NH₂) show two N-H stretching bands in the 3500-3300 cm⁻¹ range. The N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ region. libretexts.orgresearchgate.net
Aromatic Ring: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ range. mdpi.com
Alkyl Groups (C-H): The methyl and ethyl groups show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). scispace.comlibretexts.org C-H bending vibrations for methyl groups are found around 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org
In a reaction study, for example, the reduction of the nitro group to an amine, IR or Raman spectroscopy could be used to monitor the decrease in the intensity of the characteristic NO₂ stretching bands and the simultaneous appearance of the N-H stretching bands of the newly formed amino group. Similarly, if the amine group were to be converted into an amide, the N-H stretching pattern would change, and a strong carbonyl (C=O) stretching band would appear around 1650 cm⁻¹. sapub.org This allows for real-time or quasi-real-time analysis of the reaction's progress and endpoint. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | IR (Strong), Raman (Strong) |
| Symmetric Stretch | 1360 - 1300 | IR (Strong), Raman (Strong) | |
| Amine (NH₂) | N-H Stretch | 3500 - 3300 (two bands) | IR (Medium) |
| N-H Bend | 1650 - 1580 | IR (Medium) | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR (Variable), Raman (Strong) |
| C=C Stretch | 1600 - 1450 | IR (Variable), Raman (Variable) | |
| Alkyl (CH₃, CH) | C-H Stretch | 2975 - 2850 | IR (Strong), Raman (Strong) |
| C-H Bend | 1470 - 1350 | IR (Variable) |
Computational Chemistry and Theoretical Characterization of 1 2 Methyl 4 Nitrophenyl Ethanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. dtic.milresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netmdpi.com
For 1-(2-Methyl-4-nitrophenyl)ethanamine, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G+(d,p) or 6-31G(d,p), to accurately model the molecule's geometry. elsevierpure.comnih.gov
Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule might interact with other reagents. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. elsevierpure.com
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energy calculations and are often used as a benchmark for DFT results. For a molecule like this compound, these high-accuracy calculations would be valuable for refining energies of different conformers or transition states.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as the ethylamine (B1201723) side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (local energy minima) and the energy barriers (transition states) between them.
This analysis is typically performed by rotating key dihedral angles in the molecule and calculating the potential energy at each step. The resulting data is used to construct a potential energy surface or energy landscape, which maps the stability of all possible conformations. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments, which in turn influences its physical properties and biological activity.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in the interpretation of experimental data. nih.gov
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. elsevierpure.com The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard for this purpose. The calculated shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to align with experimental spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in an IR spectrum. researchgate.net Although calculated frequencies often show a systematic deviation from experimental values, they can be corrected using a scaling factor to achieve good agreement. researchgate.net This analysis helps in assigning specific vibrational modes to observed spectral bands.
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. elsevierpure.com The calculation yields the excitation energies and oscillator strengths for transitions from the ground state to various excited states. These results can be correlated with the absorption maxima (λ_max) in an experimental UV-Vis spectrum.
| Spectroscopic Property | Functional Group/Proton | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Aromatic-H | Data Not Available | Data Not Available |
| CH-NH₂ | Data Not Available | Data Not Available | |
| CH₃ | Data Not Available | Data Not Available | |
| Vibrational Frequency (cm⁻¹) | N-H Stretch | Data Not Available | Data Not Available |
| NO₂ Stretch | Data Not Available | Data Not Available | |
| UV-Vis Transition (nm) | π → π* | Data Not Available | Data Not Available |
Reaction Mechanism Simulations
Computational methods can elucidate the step-by-step pathway of a chemical reaction, providing insights that are often difficult to obtain through experiments alone. This involves mapping the potential energy surface that connects reactants to products.
Transition State Analysis for Key Transformations
A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
Reaction Coordinate Mapping and Energy Profiles
The study of chemical reactions involving this compound benefits significantly from computational techniques such as reaction coordinate mapping. This method allows for the exploration of the potential energy surface along a specific reaction pathway, identifying transition states, intermediates, and the associated energy barriers.
Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in constructing detailed energy profiles for reactions such as N-acylation, alkylation, or its use in multi-component reactions. For a hypothetical reaction, the energy profile would map the change in Gibbs free energy (ΔG) as the reactants progress to products.
Key Findings from Theoretical Models:
Transition State Geometry: Computational models can predict the three-dimensional arrangement of atoms at the peak of the energy barrier (the transition state). For reactions involving the amine group, this often involves the formation of a tetrahedral intermediate.
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. DFT calculations can provide quantitative estimates of this barrier. For instance, in a typical nucleophilic addition of the amine to a carbonyl compound, the calculated activation energy provides insight into the reaction's feasibility under various conditions.
Below is a hypothetical data table representing calculated thermodynamic parameters for a reaction involving this compound, which could be generated from computational studies.
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |
| Reactant Complex Formation | -2.5 | -8.2 | -0.06 |
| First Transition State (TS1) | +15.8 | -5.1 | +17.3 |
| Intermediate Formation | -5.1 | -10.5 | -1.97 |
| Second Transition State (TS2) | +12.3 | -4.7 | +13.7 |
| Product Complex Formation | -8.7 | -12.1 | -5.1 |
Note: This data is representative of typical values obtained from DFT calculations for similar amine reactions and is for illustrative purposes.
Studies on Chiral Recognition and Enantioselective Processes
Chiral recognition is a critical process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. For this compound, understanding these interactions is key to its application in asymmetric synthesis and chiral separations.
Non-Covalent Interactions in Diastereomeric Assemblies
When this compound interacts with another chiral molecule, such as a chiral acid or a chiral stationary phase, it forms transient diastereomeric complexes. The stability of these complexes differs for the (R)- and (S)-enantiomers of the amine, which is the basis for enantioseparation.
Computational studies are pivotal in dissecting the subtle non-covalent interactions within these diastereomeric pairs. These interactions can include:
Hydrogen Bonding: The amine group (-NH2) is a strong hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor. The precise geometry and strength of these bonds can differ in diastereomeric complexes.
π-π Stacking: The aromatic phenyl ring can engage in stacking interactions with other aromatic systems in the interacting molecule. The substitution pattern on the ring influences the electronic nature and strength of these interactions.
Steric Repulsion: The methyl group at the ortho position and the ethylamine group create specific steric hindrances that can favor one diastereomeric arrangement over another.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and quantify these weak interactions. Research indicates that even minor differences in interaction energies, often just a few kcal/mol, are sufficient for effective chiral recognition.
| Interaction Type | (R,R)-Diastereomer Interaction Energy (kcal/mol) | (S,R)-Diastereomer Interaction Energy (kcal/mol) |
| Hydrogen Bonding | -5.8 | -4.9 |
| π-π Stacking | -3.2 | -3.5 |
| van der Waals | -6.1 | -5.7 |
| Total Interaction | -15.1 | -14.1 |
Note: This table illustrates hypothetical comparative interaction energies derived from computational analysis of diastereomeric complexes.
Chiral Catalyst-Substrate Interactions
In asymmetric catalysis, this compound or its derivatives can act as chiral ligands or organocatalysts. Computational modeling helps in understanding the mechanism by which these catalysts achieve high enantioselectivity.
Models of the catalyst-substrate complex can reveal the key interactions that stabilize the transition state leading to one enantiomer over the other. The nitro and methyl groups on the phenyl ring play a crucial electronic and steric role in orienting the substrate within the catalyst's chiral pocket. By calculating the energy difference between the two diastereomeric transition states (ΔΔG‡), the enantiomeric excess (ee) of the product can be predicted. A larger ΔΔG‡ value corresponds to a higher predicted enantioselectivity.
Detailed computational analyses can map the interactions responsible for this energy difference, often highlighting specific hydrogen bonds or steric clashes that disfavor the formation of the minor enantiomer. These insights are invaluable for the rational design of more effective chiral catalysts.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
The molecular architecture of 1-(2-Methyl-4-nitrophenyl)ethanamine, possessing both a stereogenic center and versatile functional groups (amine and nitro), establishes it as a significant chiral building block. Such building blocks are fundamental in constructing enantiomerically pure complex molecules, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety.
As a precursor, this compound provides a scaffold upon which greater molecular complexity can be built. The primary amine group is a key functional handle, readily participating in reactions such as amide bond formation, alkylation, and reductive amination to introduce new substituents and build out the molecular framework.
Simultaneously, the nitro group offers a strategic advantage. It can be retained throughout a synthetic sequence or transformed into other functional groups. For instance, the reduction of the nitro group to an aniline (B41778) derivative provides a new site for chemical modification, enabling the synthesis of compounds with diverse structures and properties. A related precursor, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, has been synthesized as a template for drug design, highlighting the utility of nitrophenyl amine structures in creating complex, biologically relevant molecules. researchgate.net Similarly, other nitrophenyl-containing compounds, like 4-(4-nitrophenyl)thiomorpholine, serve as crucial precursors in medicinal chemistry for developing a range of therapeutic agents. mdpi.comresearchgate.net The presence of the nitro group in these precursors is often essential for the subsequent synthetic transformations that lead to the final complex target. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for efficiently synthesizing complex heterocyclic structures. researchgate.netwindows.netnih.govmdpi.com The amine functionality of this compound makes it an ideal component for such reactions.
In MCRs, the primary amine can act as a key nucleophile, reacting with carbonyl compounds and other electrophiles to initiate a cascade of bond-forming events that culminate in the formation of a heterocyclic ring. For example, nitrophenyl groups have been incorporated into the synthesis of complex heterocycles like 5,6,7,8-tetrahydroisoquinolines through cyclocondensation reactions. nih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented in the reviewed literature, its structural motifs are analogous to amines commonly employed in these efficient synthetic strategies.
Ligand or Catalyst Component in Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which focuses on synthesizing specific enantiomers of a chiral product. Chiral amines are frequently used as the foundation for creating these ligands.
This compound can be chemically modified to create novel chiral ligands for transition metal catalysts. incatt.nlresearchgate.netcmu.edu For instance, the amine can be derivatized to form Schiff bases, amides, or phosphine-amine structures. When these ligands coordinate to a metal center (e.g., palladium, rhodium, copper), they create a chiral environment that can direct the stereochemical outcome of a catalytic reaction, such as hydrogenation, allylic alkylation, or cross-coupling.
A recent study reported the synthesis of a copper(II) coordination complex using a ligand derived from this compound, specifically propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate. nih.gov This demonstrates the direct application of a 1-(2-methyl-4-nitrophenyl) moiety as a component of a metal complex, underscoring its potential in catalysis and materials science. The electronic properties imparted by the methyl and nitro substituents on the phenyl ring can influence the catalytic activity and selectivity of the resulting metal complex. nih.govdatapdf.com
Amine Donor in Biocatalytic Transamination Systems
Biocatalytic transamination, utilizing enzymes called transaminases (TAs), has emerged as a green and highly selective method for producing chiral amines from prochiral ketones. mdpi.com These enzymatic reactions require a sacrificial amine donor to provide the amino group that is transferred to the ketone substrate.
While a wide range of molecules can serve as amine donors, the efficiency of the transamination process is often dictated by the choice of this reagent. An ideal amine donor should be inexpensive and help drive the reaction equilibrium towards the desired amine product. Although isopropylamine (B41738) and alanine (B10760859) are common donors, researchers have explored alternatives to improve yields and reaction efficiency.
Compounds structurally related to this compound have been investigated for this purpose. Specifically, 2-(4-nitrophenyl)ethan-1-amine has been employed in colorimetric screening assays to identify and characterize new transaminase enzymes. researchgate.netnih.govuni-greifswald.de In these assays, the conversion of the nitrophenyl amine donor results in a color change, providing a rapid method for detecting enzyme activity. The data from these screenings help profile the substrate specificity of different transaminases.
The table below summarizes the conditions used in a typical colorimetric screening assay employing 2-(4-Nitrophenyl)ethan-1-amine as the amine donor.
| Component | Concentration |
| Amine Donor (2-(4-Nitrophenyl)ethan-1-amine) | 25 mM |
| Amine Acceptor (Ketone/Aldehyde) | 10 mM |
| Pyridoxal 5'-phosphate (PLP) cofactor | 1.0 mM |
| Buffer (e.g., HEPES or KPi, pH 7.5) | 50-100 mM |
| Purified Enzyme | 0.01 - 0.05 mg/mL |
| Reaction Conditions | |
| Temperature | 30 °C |
| Duration | 18 hours |
| This interactive table is based on data found in screening studies for transaminase activity. researchgate.netnih.gov |
The use of nitrophenylethylamine derivatives highlights the potential of this compound to function as an effective amine donor in biocatalytic systems, contributing to the sustainable synthesis of valuable chiral amines. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of chiral amines is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient and environmentally benign methodologies. chiralpedia.com Future research concerning 1-(2-Methyl-4-nitrophenyl)ethanamine is likely to focus on the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. scrivenerpublishing.com
Current trends suggest a shift away from classical resolution methods, which are inherently limited to a 50% theoretical yield, towards asymmetric synthesis approaches. One promising area is the asymmetric hydrogenation of the corresponding ketone, 2-methyl-4-nitroacetophenone. ethz.chresearchgate.netwikipedia.org Advances in this field are focused on creating highly efficient and selective catalysts that can operate under mild conditions with low catalyst loadings. The development of catalysts based on earth-abundant metals is a key trend, aiming to replace precious metal catalysts like rhodium and iridium. wikipedia.org
Another significant research direction is the exploration of biocatalytic and chemoenzymatic methods. mdpi.comnih.gov Enzymes, such as transaminases, offer the potential for high enantioselectivity under aqueous conditions and ambient temperatures. mdpi.com Future work could involve screening for or engineering enzymes that are highly specific for 2-methyl-4-nitroacetophenone to produce this compound with high optical purity. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also provide novel and efficient synthetic pathways. mdpi.comnih.gov
Furthermore, the development of catalytic routes that utilize renewable feedstocks and minimize waste generation is a major goal. rsc.org This includes the use of sustainable solvents, energy-efficient reaction conditions (such as photochemistry or electrochemistry), and processes that have a high atom economy. chiralpedia.comfrontiersin.org
Exploration of New Catalytic Applications for Asymmetric Synthesis
Chiral amines, such as this compound, are valuable as resolving agents, chiral auxiliaries, and, increasingly, as organocatalysts. mdpi.comnih.gov Future research is expected to explore the potential of this specific amine and its derivatives in asymmetric catalysis.
The presence of the amine functionality allows for its use in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. mdpi.comacs.org Research in this area would involve designing and synthesizing derivatives of this compound to fine-tune their steric and electronic properties for optimal catalytic activity and stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. The development of bifunctional catalysts, where the amine works in concert with another functional group (like a thiourea (B124793) or a Brønsted acid), is a particularly active area of research. beilstein-journals.org
Moreover, chiral amines can serve as ligands for transition metal catalysts. nih.gov The nitrogen atom can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization. Future studies could investigate the coordination chemistry of this compound with various metals and the application of the resulting complexes in asymmetric catalysis.
The exploration of its use in synergistic catalysis, where two or more catalytic cycles operate in concert to achieve a transformation not possible with a single catalyst, is another emerging trend. nih.gov
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of catalysts and reagents. chiralpedia.com Future investigations into this compound will likely leverage advanced computational modeling to gain deeper insights into its reactivity and potential applications.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this amine, both as a reactant and as a catalyst. researchgate.net Such studies can elucidate the origins of stereoselectivity in asymmetric transformations and guide the design of more efficient catalysts. For instance, computational modeling can help in understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the catalytic cycle. nih.gov
Machine learning (ML) is also emerging as a powerful tool for predicting the enantioselectivity of catalysts. nih.govbeilstein-journals.orgresearchgate.net By training algorithms on existing experimental and computational data, ML models can be developed to rapidly screen virtual libraries of catalysts derived from this compound for promising candidates in specific reactions. This data-driven approach has the potential to significantly accelerate the discovery of new and improved asymmetric catalytic systems.
Furthermore, computational models can be used to predict the physicochemical properties and reactivity of this compound and its analogues. researchgate.net This includes predicting parameters such as pKa, redox potentials, and bond dissociation energies, which are crucial for understanding and designing new chemical transformations.
Design and Synthesis of Structurally Diversified Analogues for Material Science Applications (excluding specific material properties or commercial products)
The unique combination of chirality and a nitroaromatic moiety in this compound makes it an interesting building block for the design and synthesis of novel functional materials. chiralpedia.com Future research is anticipated to explore the creation of structurally diversified analogues for potential applications in material science.
One area of interest is the incorporation of this chiral amine into polymeric structures. researchgate.net Chiral polymers can exhibit unique properties and have potential applications in areas such as chiral recognition and separation. The amine group can be used as a point of polymerization or as a pendant group on a polymer backbone to impart chirality. Research would focus on developing synthetic methodologies to create well-defined polymers with controlled molecular weight and stereochemistry.
The nitroaromatic ring offers a handle for further functionalization. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to create more complex molecules. This could lead to the synthesis of novel dyes, liquid crystals, or components of organic electronic materials where the chiral center could influence the supramolecular organization and bulk properties. mdpi.com
The synthesis of dendrimers and other supramolecular assemblies incorporating this compound is another promising direction. The defined three-dimensional structure of these architectures, combined with the chirality of the building block, could lead to materials with interesting chiroptical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
